molecular formula C12H13IO4 B4189079 4-formyl-2-iodo-6-methoxyphenyl butyrate

4-formyl-2-iodo-6-methoxyphenyl butyrate

Cat. No.: B4189079
M. Wt: 348.13 g/mol
InChI Key: NYMHLUWXDVUSNT-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl butyrate is a substituted phenyl ester featuring a formyl (-CHO) group at the 4-position, an iodine atom at the 2-position, a methoxy (-OCH₃) group at the 6-position, and a butyrate ester (-OCO(CH₂)₂CH₃) at the phenolic oxygen (Figure 1).

The methoxy group contributes to steric and electronic effects, influencing solubility and stability. The butyrate ester, with its four-carbon chain, likely improves lipophilicity compared to shorter-chain esters (e.g., acetate) . Such esters are frequently employed in pharmaceutical synthesis, agrochemicals, or as flavoring agents, as seen in structurally related butyrate esters like geranyl butyrate (floral odor) and propyl butyrate (apricot-like aroma) .

Synthesis of this compound would likely involve esterification of 4-formyl-2-iodo-6-methoxyphenol with butyryl chloride under acidic or basic conditions, analogous to methods used for similar phenyl esters .

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO4/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHLUWXDVUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of 4-Formyl-2-Iodo-6-Methoxyphenyl Butyrate with Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications References
This compound* C₁₁H₁₀IO₄ ~332.9 (calculated) Formyl, iodo, methoxy, butyrate Insoluble in water; organic solvents Synthetic intermediate; potential flavoring Estimated
4-Formyl-2-iodo-6-methoxyphenyl acetate C₁₀H₉IO₄ 320.08 Formyl, iodo, methoxy, acetate Insoluble in water; organic solvents Pharmaceutical intermediates
4-Formyl-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate C₁₅H₁₃IO₅S 432.23 Formyl, iodo, methoxy, sulfonate Likely polar organic solvents Leaving group in organic synthesis
4-Chlorobenzenesulfonate analog C₁₄H₁₀ClIO₅S 432.23 Formyl, iodo, methoxy, sulfonate N/A High-throughput crystallography
Natural geranyl butyrate C₁₄H₂₄O₂ 224.34 Geranyl, butyrate Insoluble in water; organic solvents Flavoring agent (floral notes)

*Data estimated based on structural analogs.

Functional Group Influence

  • Butyrate vs.
  • Sulfonate vs. Ester : Sulfonate derivatives (e.g., 4-methylbenzenesulfonate) exhibit higher molecular weights and polarity, making them suitable as crystallography standards or leaving groups .
  • Iodo Substituent : The iodine atom in all analogs enables participation in halogen bonding or Suzuki-Miyaura coupling, critical in medicinal chemistry .

Stability and Handling

Like its analogs, this compound is expected to require storage in sealed containers away from light and moisture due to the light-sensitive iodo group and hydrolyzable ester bond . Its shelf life at ≤20°C is likely comparable to geranyl butyrate (24 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-formyl-2-iodo-6-methoxyphenyl butyrate
Reactant of Route 2
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4-formyl-2-iodo-6-methoxyphenyl butyrate

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